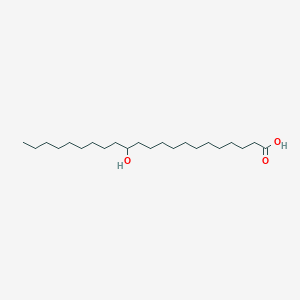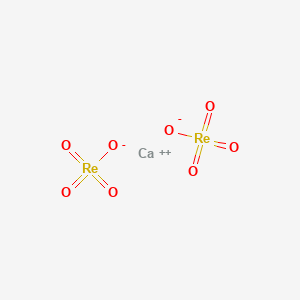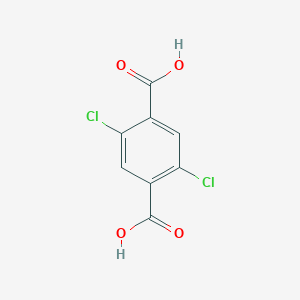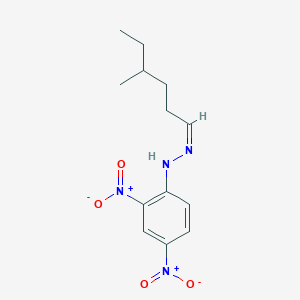
4-Methylhexanal 2,4-dinitrophenyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhexanal 2,4-dinitrophenyl hydrazone, also known as MHN-DNPH, is a chemical compound that is commonly used in scientific research. It is a derivative of 4-methylhexanal, which is a colorless liquid with a fruity odor. MHN-DNPH is a yellow crystalline solid that is used as a reagent for the identification of aldehydes and ketones.
Mecanismo De Acción
4-Methylhexanal 2,4-dinitrophenyl hydrazone reacts with aldehydes and ketones to form a yellow crystalline solid. The reaction involves the formation of a hydrazone derivative, which is highly stable and can be easily detected using various analytical techniques such as HPLC, GC, and TLC. The reaction is highly specific to aldehydes and ketones and does not react with other functional groups.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. It is considered to be relatively safe and non-toxic when handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methylhexanal 2,4-dinitrophenyl hydrazone has several advantages for lab experiments. It is highly specific to aldehydes and ketones and can be easily detected using various analytical techniques. It is also relatively easy to synthesize and purify. However, this compound has some limitations. It is not suitable for the detection of other functional groups, and it may not be effective in the presence of interfering substances.
Direcciones Futuras
There are several future directions for the use of 4-Methylhexanal 2,4-dinitrophenyl hydrazone in scientific research. One potential area of research is the development of new analytical techniques for the detection of aldehydes and ketones using this compound. Another area of research is the use of this compound in the detection of other functional groups, such as amines and carboxylic acids. Additionally, this compound could be used in the development of new drugs and explosives detection methods.
Métodos De Síntesis
The synthesis of 4-Methylhexanal 2,4-dinitrophenyl hydrazone involves the reaction of 4-methylhexanal with 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-Methylhexanal 2,4-dinitrophenyl hydrazone is commonly used in scientific research as a reagent for the identification of aldehydes and ketones. It is used in analytical chemistry to detect the presence of these functional groups in various samples. This compound can be used to identify aldehydes and ketones in food, pharmaceuticals, and environmental samples. It is also used in forensic science to detect the presence of drugs and explosives.
Propiedades
Número CAS |
14093-70-0 |
|---|---|
Fórmula molecular |
C13H18N4O4 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
N-[(Z)-4-methylhexylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-10(2)5-4-8-14-15-12-7-6-11(16(18)19)9-13(12)17(20)21/h6-10,15H,3-5H2,1-2H3/b14-8- |
Clave InChI |
KLYZORDFDPNSPL-ZSOIEALJSA-N |
SMILES isomérico |
CCC(C)CC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCC(C)CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCC(C)CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
4-Methylhexanal 2,4-dinitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



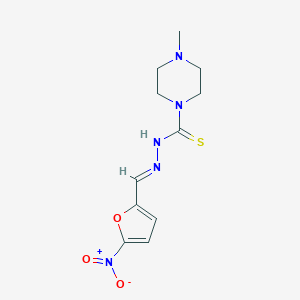


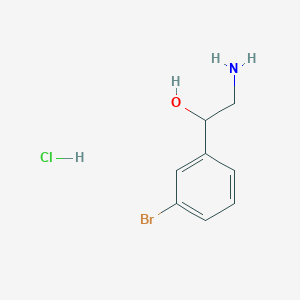
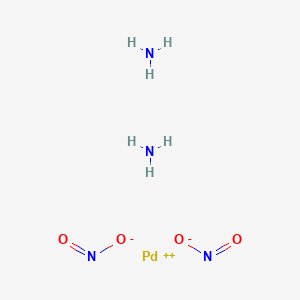



![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
